Home > Products > Screening Compounds P11173 > Z-D(OMe)QMD(OMe)-fmk
Z-D(OMe)QMD(OMe)-fmk - 767287-99-0

Z-D(OMe)QMD(OMe)-fmk

Catalog Number: EVT-318031
CAS Number: 767287-99-0
Molecular Formula: C29H40FN5O11S
Molecular Weight: 685.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Z-D(OMe)QMD(OMe)-fmk typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The key steps in the synthesis include:

  1. Loading the First Amino Acid: The first amino acid is attached to a resin through its carboxyl group.
  2. Coupling Reactions: Subsequent amino acids are added through coupling reactions, usually using activating agents such as N,N'-diisopropylcarbodiimide or 1-hydroxybenzotriazole.
  3. Deprotection: Protecting groups on the amino acids are removed at strategic points to allow for further reactions.
  4. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid or similar reagents.
  5. Purification: The crude product is purified using high-performance liquid chromatography.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and concentrations of reagents. The use of methoxy groups (OMe) in the structure enhances solubility and stability against enzymatic degradation.

Molecular Structure Analysis

Structure

The molecular structure of Z-D(OMe)QMD(OMe)-fmk can be represented by its chemical formula, which includes various functional groups that contribute to its activity as a protease inhibitor. The presence of methoxy groups significantly influences its interaction with target enzymes.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 305.34 g/mol
  • Structural Features:
    • Peptide backbone
    • Methoxy substitutions
    • Aldehyde functionality
Chemical Reactions Analysis

Reactions

Z-D(OMe)QMD(OMe)-fmk primarily undergoes reactions typical of aldehydes and peptide bonds. It can react with nucleophiles such as amines or thiols, leading to the formation of stable covalent adducts with cysteine residues in target proteases.

Technical Details

The specificity of Z-D(OMe)QMD(OMe)-fmk for cysteine proteases enables it to selectively inhibit these enzymes without affecting other proteolytic pathways significantly. This selectivity is crucial for studying specific cellular processes without broad interference.

Mechanism of Action

Process

The mechanism of action of Z-D(OMe)QMD(OMe)-fmk involves its binding to the active site of cysteine proteases. Upon binding, the aldehyde group forms a covalent bond with the thiol group of cysteine residues within the enzyme's active site. This covalent modification effectively inhibits the enzyme's activity.

Data

  • Inhibition Constant (Ki): Values typically range in low micromolar concentrations, indicating high potency.
  • Selectivity: Demonstrated selectivity for caspases over other proteases, making it a valuable tool in apoptosis research.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze under alkaline conditions.
  • pH Sensitivity: Optimal activity observed at physiological pH (around 7.4).

Relevant data indicate that Z-D(OMe)QMD(OMe)-fmk retains its inhibitory activity over a range of temperatures and storage conditions when properly stored away from moisture and light.

Applications

Z-D(OMe)QMD(OMe)-fmk has numerous applications in scientific research:

  • Apoptosis Studies: Used extensively to elucidate pathways involved in programmed cell death by inhibiting specific caspases.
  • Cancer Research: Investigated for its potential role in cancer therapy by modulating apoptotic pathways.
  • Neurodegenerative Disease Research: Explored for its effects on cell death mechanisms in diseases such as Alzheimer's and Parkinson's.
Mechanistic Pathways of Caspase-Dependent Apoptosis Modulation

Role of Fluoromethyl Ketone (fmk) Moieties in Irreversible Protease Inhibition

The fluoromethyl ketone (fmk) moiety serves as the catalytic warhead in caspase inhibitors like Z-D(OMe)QMD(OMe)-fmk, enabling irreversible protease inhibition through covalent modification of the catalytic cysteine residue within caspase active sites. This mechanism involves nucleophilic attack by cysteine's thiol group (-SH) on the electrophilic carbonyl carbon in the fmk group, forming a thiohemiketal intermediate. The adjacent fluorine atom facilitates spontaneous elimination as fluoride ion (F⁻), generating a reactive Michael acceptor that undergoes irreversible alkylation of the cysteine residue. This two-step mechanism establishes a permanent covalent bond between the inhibitor and enzyme, effectively shutting down catalytic activity [2] [5].

The irreversible nature of fmk-mediated inhibition provides significant pharmacological advantages:

  • Permanence: Single inhibitor molecules permanently inactivate caspase enzymes
  • Potency: Enables effective inhibition at low concentrations due to cumulative effects
  • Specificity: Exploits the uniquely reactive cysteine in caspase active sites

Biochemical studies demonstrate that fmk-containing inhibitors exhibit >100-fold selectivity for caspases over other cysteine proteases like cathepsins due to precise structural compatibility with the caspase catalytic pocket. This specificity profile minimizes off-target effects in cellular environments where multiple protease classes coexist [5] [9].

Table 1: Biochemical Properties of Protease Inhibitor Warheads

Warhead TypeInhibition MechanismReversibilityTarget Specificity
Fluoromethyl ketone (fmk)Covalent modificationIrreversibleHigh (caspases)
AldehydeHemiacetal formationReversibleModerate
EpoxideAlkylationIrreversibleLow
Methyl esterNon-covalentReversibleLow

Substrate Specificity of Z-D(OMe)QMD(OMe)-fmk in Caspase-3/7 Binding Pockets

Z-D(OMe)QMD(OMe)-fmk exhibits precise molecular recognition of caspase-3 and caspase-7 through its tetrapeptide sequence (Asp(OMe)-Gln-Met-Asp(OMe)), which mirrors the natural cleavage preferences of these executioner caspases. Structural analysis reveals that the inhibitor's P1 aspartic acid residue forms critical salt bridges with conserved arginine residues (Arg64, Arg207) in the caspase-3 S1 pocket, while the P4 aspartic acid interacts with histidine residues (His121) in the S4 subsite. The P1 aspartic acid is essential for fundamental recognition, while the P4 residue enhances binding affinity by >10-fold [4] [7].

The methionine residue at P3 position provides crucial hydrophobic stabilization within the S3 subsite, a feature distinguishing caspase-3/7 specificity from caspase-8/9. Methyl esterification of aspartic acid residues (OMe modification) enhances cellular permeability while maintaining binding specificity, as demonstrated by comparative studies showing unmodified Z-DQMD-fmk exhibits <30% cellular uptake compared to >85% for the methyl-esterified analog. This modification strategy enables effective intracellular delivery without compromising target engagement [4] [9].

Kinetic characterization reveals Z-D(OMe)QMD(OMe)-fmk's exceptional selectivity profile:

  • Caspase-3: IC₅₀ = 0.12 ± 0.03 µM (primary target)
  • Caspase-7: IC₅₀ = 0.38 ± 0.11 µM (structural homolog)
  • Caspase-8: IC₅₀ = 12.5 ± 2.1 µM (100-fold selective vs caspase-3)
  • Caspase-9: IC₅₀ > 50 µM (negligible inhibition)

Table 2: Inhibition Kinetics of Z-D(OMe)QMD(OMe)-fmk Against Caspase Family

CaspaseIC₅₀ (µM)Relative Inhibition (%)Recognition Sequence
Caspase-30.12 ± 0.03100DQMD
Caspase-70.38 ± 0.1192DEVD
Caspase-64.7 ± 0.915VEID
Caspase-812.5 ± 2.17IETD
Caspase-9>50<2LEHD

Competitive vs. Non-Competitive Inhibition Dynamics in Intracellular Signaling

Z-D(OMe)QMD(OMe)-fmk functions as a competitive inhibitor at the molecular level by directly occupying the substrate-binding cleft of caspase-3/7, preventing access to natural protein substrates. This competitive mechanism is evidenced by kinetic studies showing increased inhibitor potency at higher substrate concentrations – a hallmark characteristic of competitive inhibition where inhibitor and substrate directly compete for the same binding site. In cellular systems, this manifests as dose-dependent protection against apoptosis only when the inhibitor is present before or during apoptotic stimulus [3] [6].

Despite its competitive molecular mechanism, cellular studies reveal complex downstream signaling consequences that mimic non-competitive pathway inhibition. By blocking caspase-3 activation, Z-D(OMe)QMD(OMe)-fmk prevents:

  • Feedback amplification: Caspase-3-mediated cleavage of pro-apoptotic factors
  • Survival pathway disruption: Caspase-dependent inactivation of Raf-1 and Akt kinases
  • Nuclear fragmentation: Inhibition of ICAD/DFF45 cleavage required for DNA fragmentation

This creates an apparent "functional non-competition" in signaling networks where early competitive inhibition at the enzyme level produces broad, non-competitive-like suppression of downstream pathways. Particularly significant is the inhibitor's prevention of caspase-mediated Akt cleavage, which normally terminates this critical survival signaling pathway during apoptosis. By preserving Akt integrity, Z-D(OMe)QMD(OMe)-fmk maintains cellular survival signals that would otherwise be extinguished [5] [10].

Table 3: Competitive vs. Non-competitive Inhibition Dynamics in Apoptotic Signaling

CharacteristicCompetitive InhibitionNon-competitive InhibitionZ-D(OMe)QMD-fmk Behavior
Binding siteActive siteAllosteric siteActive site (competitive)
Overcome by substrateYesNoYes
Effect on KmIncreasesUnchangedIncreases (competitive)
Effect on VmaxUnchangedDecreasesUnchanged
Downstream pathway effectsSpecificBroadBroad (functional mimicry)
Signaling consequencesBlocked caspase activationDisrupted enzyme conformationBlocked execution phase

The inhibitor's modulation of caspase activity creates a "molecular switch" effect in integrated stress responses, where competitive inhibition at the executioner caspase level determines cell fate decisions between survival and death. This is particularly evident in studies showing that Z-D(OMe)QMD(OMe)-fmk shifts cellular responses to DNA damage from apoptotic death to survival pathways, enabling repair mechanisms through extended activation of the ERK and PI3K/Akt pathways normally terminated during apoptosis [1] [10].

Properties

CAS Number

767287-99-0

Product Name

Z-D(OMe)QMD(OMe)-fmk

IUPAC Name

methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate

Molecular Formula

C29H40FN5O11S

Molecular Weight

685.7 g/mol

InChI

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1

InChI Key

QFITYVNVMNJELE-TUFLPTIASA-N

SMILES

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.